Cas no 37490-33-8 ((2-Cyclohexylvinyl)boronic acid)

(2-Cyclohexylvinyl)boronic acid is a versatile organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks. Its cyclohexylvinyl moiety enhances steric and electronic properties, improving selectivity in palladium-catalyzed transformations. The boronic acid functional group offers high reactivity with aryl and vinyl halides, facilitating efficient C-C bond formation. This compound exhibits good stability under standard conditions, making it suitable for diverse synthetic applications. Its compatibility with aqueous and organic solvents further expands its utility in pharmaceutical and materials chemistry. Careful handling is recommended due to potential sensitivity to moisture and air.
(2-Cyclohexylvinyl)boronic acid structure
37490-33-8 structure
Product Name:(2-Cyclohexylvinyl)boronic acid
CAS No:37490-33-8
MF:C8H15BO2
MW:154.014502763748
MDL:MFCD01074615
CID:54717
PubChem ID:6031024
Update Time:2025-08-03

(2-Cyclohexylvinyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Cyclohexylvinyl)boronic acid
    • 2-CYCLOHEXYLETHENYLBORONIC ACID
    • 2-Cyclohexylvinylboronic acid
    • trans-2-cyclohexylvinylboronic acid
    • (E)-(2-Cyclohexylvinyl)boronic acid
    • trans-(2-Cyclohexylvinyl)boronic acid, 95%
    • (2-Cyclohexylvinyl)boronicacid
    • EN300-6772338
    • 2-CYCLOHEXYLVINYLBORONICACID
    • CS-0254794
    • SCHEMBL542436
    • A22918
    • FBRJOMMIILHLCG-VOTSOKGWSA-N
    • D76075
    • 37490-33-8
    • trans-(2-Cyclohexylvinyl)boronic acid
    • (E)-2-cyclohexylvinylboronic acid
    • CS-16539
    • trans-(2-Cyclohexylethenyl)boronic acid
    • MFCD01074615
    • CHEMBL2315709
    • [(E)-2-cyclohexylethenyl]boronic acid
    • AKOS015840905
    • [(E)-2-cyclohexylvinyl]boronic acid
    • 57002-01-4
    • MDL: MFCD01074615
    • Inchi: 1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+
    • InChI Key: FBRJOMMIILHLCG-VOTSOKGWSA-N
    • SMILES: OB(/C=C/C1CCCCC1)O

Computed Properties

  • Exact Mass: 154.11700
  • Monoisotopic Mass: 154.1165099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.078
  • Melting Point: 106-111 ºC
  • Boiling Point: 283.7°C at 760 mmHg
  • Flash Point: 125.4°C
  • Refractive Index: 1.546
  • PSA: 40.46000
  • LogP: 1.13490

(2-Cyclohexylvinyl)boronic acid Security Information

  • WGK Germany:3

(2-Cyclohexylvinyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(2-Cyclohexylvinyl)boronic acid Pricemore >>

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(2-Cyclohexylvinyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:37490-33-8)(2-Cyclohexylvinyl)boronic acid
Order Number:A22918
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):427.0
Email:sales@amadischem.com

(2-Cyclohexylvinyl)boronic acid Related Literature

Additional information on (2-Cyclohexylvinyl)boronic acid

Introduction to (2-Cyclohexylvinyl)boronic Acid (CAS No. 37490-33-8)

(2-Cyclohexylvinyl)boronic acid, identified by the CAS number 37490-33-8, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, belonging to the class of boronic acids, is characterized by its unique structure, which combines a cyclohexyl group with a vinyl boronic acid moiety. The molecule's structure makes it highly reactive and suitable for various applications in chemical synthesis.

The synthesis of (2-Cyclohexylvinyl)boronic acid typically involves the coupling of a cyclohexene derivative with a boronic acid precursor. This process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has become a cornerstone in modern organic chemistry. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its accessibility for research and industrial applications.

One of the most notable applications of (2-Cyclohexylvinyl)boronic acid is in the construction of complex organic molecules through cross-coupling reactions. Its ability to undergo nucleophilic aromatic substitution and other coupling reactions has made it an invaluable building block in drug discovery and materials science. For instance, researchers have utilized this compound to synthesize novel pharmaceutical agents with improved bioavailability and efficacy.

Recent studies have also explored the use of (2-Cyclohexylvinyl)boronic acid in the development of advanced materials, such as polymers and nanoparticles. Its unique electronic properties make it a promising candidate for applications in electronics and optoelectronics. For example, scientists have reported its use in the synthesis of conjugated polymers with enhanced electrical conductivity and photovoltaic properties.

In addition to its synthetic applications, (2-Cyclohexylvinyl)boronic acid has been studied for its potential in catalysis. The compound's ability to act as a ligand in transition metal-catalyzed reactions has opened new avenues for asymmetric synthesis and enantioselective catalysis. Recent breakthroughs in this area have been published in leading journals, highlighting its role in developing more sustainable and efficient chemical processes.

The versatility of (2-Cyclohexylvinyl)boronic acid is further underscored by its role in click chemistry. Its ability to participate in [4+2] cycloaddition reactions has facilitated the rapid assembly of complex molecular frameworks. This has been particularly useful in the synthesis of natural product analogs and bioactive molecules.

From an environmental standpoint, researchers have investigated the biodegradability and toxicity of (2-Cyclohexylvinyl)boronic acid. Studies indicate that under certain conditions, the compound can undergo enzymatic degradation, making it a more eco-friendly alternative to traditional synthetic reagents. These findings are particularly relevant as industries increasingly prioritize green chemistry principles.

In conclusion, (2-Cyclohexylvinyl)boronic acid (CAS No. 37490-33-8) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across synthesis, catalysis, and materials science continue to expand, driven by cutting-edge research and technological advancements. As scientists delve deeper into its properties and potential uses, this compound is poised to play an even more pivotal role in shaping the future of chemical innovation.

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Amadis Chemical Company Limited
(CAS:37490-33-8)(2-Cyclohexylvinyl)boronic acid
A22918
Purity:99%
Quantity:5g
Price ($):427.0
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